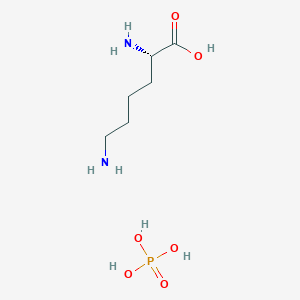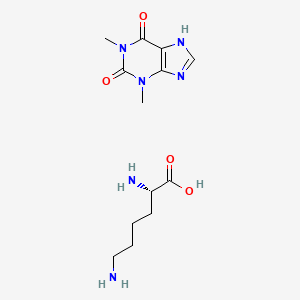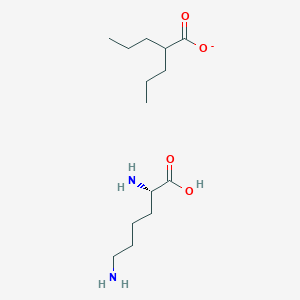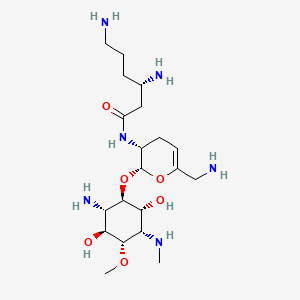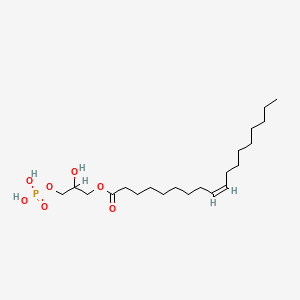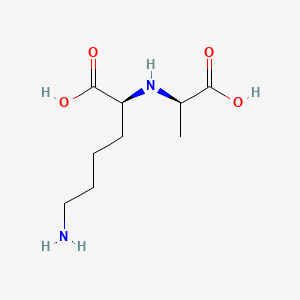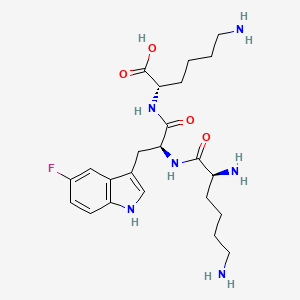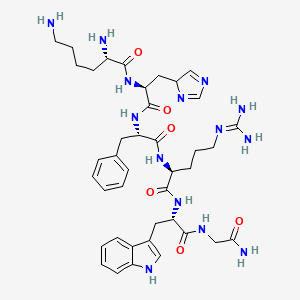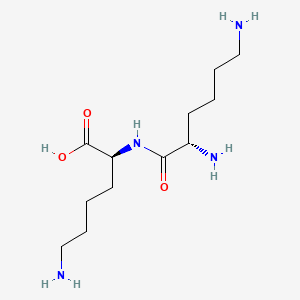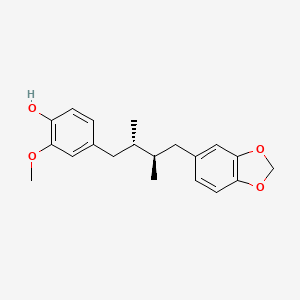
Macelignan
Descripción general
Descripción
Macelignan is a natural compound found in the nutmeg mace of Myristica fragrans. It has been shown to possess a spectrum of pharmacological activities, including anti-bacterial, anti-inflammatory, anti-cancer, anti-diabetes, and hepatoprotective activities .
Synthesis Analysis
This compound is a natural lignan compound isolated from Myristica fragrans (Nutmeg). It has been reported to possess antioxidant and anti-inflammatory activities . It has been shown to reduce the phosphorylation of Tau at Thr 231 site, Ser 396 site, and Ser 404 site in two overexpressing Tau cell lines .Molecular Structure Analysis
This compound has the molecular formula C20H24O4 and a molecular weight of 328.41 g/mol . It is also known as (+)-Anwulignan .Chemical Reactions Analysis
This compound has been shown to possess a spectrum of pharmacological activities, including anti-bacterial, anti-inflammatory, anti-cancer, anti-diabetes, and hepatoprotective activities . It has been found to inhibit melanin biosynthesis in murine melan-a melanocytes .Physical And Chemical Properties Analysis
This compound has the empirical formula C20H24O4 . It is a polyphenolic substance derived from phenylalanine by oxidative dimerization .Aplicaciones Científicas De Investigación
Propiedades antibacterianas
Se ha demostrado que el Macelignan posee propiedades antibacterianas . Esto lo convierte en un posible candidato para el desarrollo de nuevos medicamentos antibacterianos.
Propiedades antiinflamatorias
El this compound también exhibe actividades antiinflamatorias . Esto sugiere que podría utilizarse en el tratamiento de enfermedades en las que la inflamación desempeña un papel clave.
Propiedades anticancerígenas
La investigación ha indicado que el this compound tiene propiedades anticancerígenas . Podría utilizarse potencialmente en el tratamiento del cáncer, aunque se necesitan más investigaciones para comprender completamente sus mecanismos y eficacia.
Propiedades antidiabéticas
Se ha descubierto que el this compound tiene propiedades antidiabéticas . Esto sugiere que podría utilizarse en el manejo o tratamiento de la diabetes.
Actividades hepatoprotectoras
Se ha demostrado que el this compound tiene actividades hepatoprotectoras . Esto significa que podría utilizarse potencialmente para proteger el hígado de daños.
Actividades neuroprotectoras
Investigaciones recientes han demostrado que el this compound también tiene actividades neuroprotectoras . Esto sugiere que podría utilizarse en el tratamiento de enfermedades neurodegenerativas como el Alzheimer .
Protección de la piel
Otro estudio demostró que el this compound podría atenuar el fotoenvejecimiento y la inflamación inducidos por la radiación ultravioleta (UV) B en la piel . Esto sugiere que podría utilizarse en productos para el cuidado de la piel para proteger la piel de los daños por rayos UV.
Tratamiento de la enfermedad de Alzheimer
Se ha descubierto que el this compound reduce la fosforilación de Tau y suprime la deposición de Aβ en modelos de enfermedad de Alzheimer . Esto indica que el this compound tiene el potencial de desarrollarse como un tratamiento para la enfermedad de Alzheimer .
Mecanismo De Acción
Target of Action
Macelignan, a natural lignan compound isolated from Myristica fragrans (nutmeg), has been shown to possess a spectrum of pharmacological activities . The primary targets of this compound include NF-κB and COX-2 . These molecules play crucial roles in inflammatory responses, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets by suppressing their activities. For instance, it has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the degradation of Inhibitory-kappa B (IkBa) , which leads to a decrease in nuclear NF-kB in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells . This suggests that this compound can regulate inflammation through the MAPK signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit melanogenesis by downregulating tyrosinase , an enzyme responsible for mediating melanin synthesis from the amino acid tyrosine . Additionally, it can activate the PERK/eIF2α signaling pathway to reduce BACE1 translation
Direcciones Futuras
Macelignan has shown potential in treating various diseases due to its wide range of pharmacological activities. It has been suggested that this compound could be developed as a treatment for Alzheimer’s disease . Furthermore, it has been found to prevent colorectal cancer metastasis by inhibiting M2 macrophage polarization . These findings indicate the potential of this compound in the prevention of disease and its therapeutic potential in disease treatment.
Propiedades
IUPAC Name |
4-[(2S,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDILOVMGWUNGD-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)[C@@H](C)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148077 | |
| Record name | Macelignan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107534-93-0 | |
| Record name | Macelignan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macelignan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Macelignan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Macelignan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MACELIGNAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PP3614Z43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



